N-(5-bromopyridin-2-yl)-2-phenylbutanamide
Overview
Description
N-(5-bromopyridin-2-yl)-2-phenylbutanamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-2-phenylbutanamide typically involves the bromination of 2-pyridine followed by the introduction of the phenylbutanamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent coupling with phenylbutanamide can be achieved through amide bond formation using reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-(5-bromopyridin-2-yl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2-phenylbutanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(5-bromo-2-pyridinyl)-2-methylpropanamide
- N-(5-bromo-2-pyridinyl)-2-pyridinecarboxamide
- N-(5-bromo-2-pyridinyl)-2-(4-methylphenyl)acetamide
Comparison: N-(5-bromopyridin-2-yl)-2-phenylbutanamide is unique due to its specific substitution pattern and the presence of the phenylbutanamide moiety. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs. For instance, the phenylbutanamide group may enhance its lipophilicity and binding affinity to certain targets, making it more effective in specific applications.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-2-13(11-6-4-3-5-7-11)15(19)18-14-9-8-12(16)10-17-14/h3-10,13H,2H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJNSFSWGNQRLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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